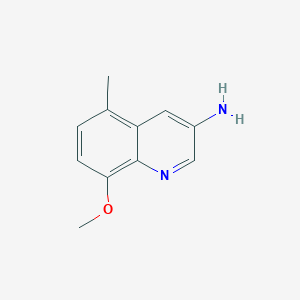

8-Methoxy-5-methylquinolin-3-amine

Description

Contextualization of Quinoline (B57606) Derivatives in Medicinal Chemistry Research

The quinoline ring system, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is a versatile scaffold that has been extensively explored by medicinal chemists for over a century. nih.govrsc.org Its discovery dates back to 1834 when it was first isolated from coal tar. rsc.org The significance of quinoline derivatives in medicine was firmly established with the discovery and development of quinine, an alkaloid from the bark of the Cinchona tree, as a potent antimalarial agent. rsc.orgijpsjournal.com This discovery paved the way for the synthesis of a multitude of quinoline-based drugs with a broad spectrum of pharmacological activities. biointerfaceresearch.comnih.gov

The therapeutic applications of quinoline derivatives are remarkably diverse, encompassing treatments for infectious diseases, cancer, inflammation, and cardiovascular conditions. biointerfaceresearch.comnih.govbenthamscience.com The structural versatility of the quinoline nucleus allows for substitutions at various positions, leading to a wide range of biological effects. nih.gov This has led to the development of numerous successful drugs, solidifying the importance of the quinoline scaffold in drug discovery. researchgate.netresearchgate.netresearchgate.net

| Drug Name | Therapeutic Application |

| Chloroquine | Antimalarial rsc.org |

| Mefloquine | Antimalarial rsc.org |

| Primaquine | Antimalarial rsc.org |

| Bedaquiline | Antitubercular researchgate.netrsc.org |

| Ciprofloxacin | Antibacterial rsc.org |

| Moxifloxacin | Antibacterial biointerfaceresearch.com |

| Topotecan | Anticancer rsc.org |

| Camptothecin (B557342) | Anticancer rsc.org |

| Dibucaine | Local Anesthetic rsc.org |

| A selection of notable drugs based on the quinoline scaffold and their primary therapeutic uses. |

The continued interest in quinoline derivatives is driven by their proven track record in producing effective drugs and the potential for discovering new therapeutic agents by exploring their vast chemical space. nih.govorientjchem.org

Rationale for Investigation into 8-Methoxy-5-methylquinolin-3-amine and its Structural Significance

The specific compound, this compound, combines several structural features that are of significant interest in medicinal chemistry. While direct research on this exact molecule is not extensively documented in the public domain, the rationale for its investigation can be inferred from the known biological activities associated with its constituent parts: the 3-aminoquinoline (B160951) core, the 8-methoxy group, and the 5-methyl group.

The 3-Aminoquinoline Scaffold: The presence of an amino group at the 3-position of the quinoline ring is a key feature. 3-Aminoquinoline itself is a known chemical intermediate used in the synthesis of pharmaceuticals, particularly antimalarial agents, and dyes. ontosight.aichemimpex.com The amino group provides a crucial point for further chemical modification, allowing for the creation of diverse libraries of compounds. chemimpex.com Furthermore, the 3-aminoquinoline scaffold has been investigated for its potential in developing new therapeutic agents. ontosight.ai For example, a derivative, 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(quinoline-3-yl) acetamide, has been identified as a promising inhibitor of Bruton's tyrosine kinase (BTK), a target for immunomodulatory therapies. acs.org

The 8-Methoxy Group: The substitution of a methoxy (B1213986) group at the 8-position of the quinoline ring is a common feature in biologically active molecules. 8-Methoxyquinoline (B1362559) itself is a known chemical compound. nist.govnih.gov The related 8-hydroxyquinoline (B1678124) and its derivatives are well-known for their wide range of biological activities, including antimicrobial, anticancer, and neuroprotective effects, often attributed to their metal-chelating properties. nih.govscispace.com The methoxy group can influence the electronic properties and bioavailability of the molecule. For instance, N-(6-methoxypyridin-3-yl)quinoline-2-amine derivatives have been investigated for imaging aggregated α-synuclein in Parkinson's disease. mdpi.com

The 5-Methyl Group: The addition of a methyl group at the 5-position can also significantly impact the biological activity of a quinoline derivative. The methyl group can affect the molecule's lipophilicity, steric profile, and metabolic stability. For example, the presence of a methyl group in a quinoline moiety has been shown to influence the optical and light-induced properties of side-chain azo-polymers. researchgate.net In another instance, a derivative of 5-methyl-5H-indolo[2,3-b]quinoline has demonstrated anti-inflammatory effects. nih.gov

The combination of these three structural motifs in this compound suggests a molecule designed to explore specific areas of chemical space with potential for biological activity. The amino group offers a handle for creating derivatives, while the methoxy and methyl groups can fine-tune the physicochemical properties and biological interactions of the compound.

Chemical Space and Diversity in Quinoline-Based Compound Libraries

The concept of "chemical space" refers to the vast, multidimensional universe of all possible molecules. nih.gov In drug discovery, exploring this space is crucial for identifying novel compounds with desired therapeutic properties. Quinoline-based compound libraries represent a significant and highly fruitful region of this chemical space. mdpi.com

The diversity of quinoline-based libraries is generated through the systematic modification of the quinoline scaffold. tandfonline.comrsc.org This is achieved by introducing a wide variety of substituents at different positions on the quinoline ring system. The synthetic accessibility and versatility of the quinoline core allow for the creation of large and diverse libraries of compounds for high-throughput screening. nih.govresearchgate.net

The generation of these libraries can be achieved through various synthetic strategies, including both classical methods like the Skraup and Friedländer syntheses and more modern combinatorial approaches. rsc.org This allows for the systematic exploration of structure-activity relationships (SAR), where the biological activity of a series of related compounds is correlated with their chemical structures. nih.gov

The exploration of the chemical space of quinoline derivatives is not limited to small, discrete libraries. The development of ultra-large virtual compound collections, or "chemical spaces," containing billions of synthetically accessible molecules has revolutionized drug discovery. biosolveit.de These virtual libraries can be computationally screened to identify promising candidates for synthesis and biological testing, significantly accelerating the drug discovery process. The diversity within these quinoline-focused libraries can be analyzed using chemoinformatic tools, which help in designing libraries with optimal coverage of the relevant chemical space. lifechemicals.com

The differentiation in chemical space is also evident when comparing the availability of different starting materials for synthesis. For example, an analysis of commercially available phenols and aryl boronic acids, both potential precursors for certain quinoline derivatives, shows that they occupy distinct areas of chemical space. acs.org This highlights the importance of developing diverse synthetic methodologies to access novel regions of the quinoline chemical space.

The continuous exploration and expansion of the chemical space of quinoline-based compounds, through both synthesis and computational methods, holds immense promise for the discovery of the next generation of therapeutic agents. nih.govekb.eg

Structure

3D Structure

Properties

Molecular Formula |

C11H12N2O |

|---|---|

Molecular Weight |

188.23 g/mol |

IUPAC Name |

8-methoxy-5-methylquinolin-3-amine |

InChI |

InChI=1S/C11H12N2O/c1-7-3-4-10(14-2)11-9(7)5-8(12)6-13-11/h3-6H,12H2,1-2H3 |

InChI Key |

RZRYMUBGAONYFV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C=C(C=NC2=C(C=C1)OC)N |

Origin of Product |

United States |

Synthetic Methodologies for 8 Methoxy 5 Methylquinolin 3 Amine and Analogous Quinoline Scaffolds

Classical and Contemporary Quinoline (B57606) Ring Formation Strategies

The formation of the quinoline ring system can be achieved through several established name reactions, each offering distinct advantages in terms of substrate scope and substitution patterns. These methods often involve the condensation of anilines with carbonyl compounds or their equivalents, followed by cyclization and aromatization.

Skraup-Doebner-Miller Cyclization and its Variations

The Skraup reaction, one of the oldest methods for quinoline synthesis, involves the reaction of an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent. nih.gov A significant variation is the Doebner-Miller reaction, which utilizes α,β-unsaturated aldehydes or ketones in place of glycerol, allowing for the synthesis of a wider range of substituted quinolines. nih.govwikipedia.org This reaction is catalyzed by strong acids, with both Lewis and Brønsted acids being effective. wikipedia.org

The general mechanism of the Doebner-Miller reaction is thought to involve the initial conjugate addition of the aniline to the α,β-unsaturated carbonyl compound. wikipedia.org Subsequent cyclization and dehydration lead to the formation of the quinoline ring. wikipedia.org A proposed fragmentation-recombination mechanism has also been suggested based on isotope scrambling experiments. wikipedia.org Modern improvements to the Doebner-Miller reaction focus on milder reaction conditions and improved yields, such as using acrolein diethyl acetal (B89532) as a stable precursor for the α,β-unsaturated aldehyde in a monophasic, solvent-free system.

Table 1: Key Features of Skraup-Doebner-Miller Reactions

| Reaction | Key Reactants | Typical Conditions | Products |

| Skraup | Aniline, Glycerol, Oxidizing Agent | Concentrated H₂SO₄, Heat | Heteroring-unsubstituted or substituted quinolines |

| Doebner-Miller | Aniline, α,β-Unsaturated Carbonyl Compound | Acid catalyst (Lewis or Brønsted) | 2- and/or 4-substituted quinolines nih.gov |

| Doebner | Aniline, Aldehyde, Pyruvic Acid | - | 2-substituted quinoline-4-carboxylic acids nih.gov |

Friedländer Condensation and Related Annulation Reactions

The Friedländer synthesis provides a direct route to substituted quinolines through the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. organicreactions.orgorganic-chemistry.org This reaction can be catalyzed by either acids or bases and proceeds through an initial aldol-type condensation followed by cyclodehydration to form the quinoline ring. organicreactions.orgwikipedia.org

Two primary mechanistic pathways are proposed for the Friedländer synthesis. One involves an initial aldol (B89426) addition followed by elimination to form an unsaturated carbonyl compound, which then undergoes imine formation and cyclization. The alternative pathway begins with the formation of a Schiff base, followed by an intramolecular aldol reaction and subsequent elimination. wikipedia.org The reaction has been successfully catalyzed by various reagents, including trifluoroacetic acid, toluenesulfonic acid, iodine, and various Lewis acids. wikipedia.org Asymmetric variations of the Friedländer condensation have also been developed, enabling the synthesis of chiral quinoline derivatives. rsc.org

Combes-Conrad-Limpach Quinoline Syntheses

The Combes and Conrad-Limpach syntheses represent another important family of methods for constructing the quinoline scaffold. The Combes synthesis involves the reaction of an aniline with a β-diketone under acidic conditions. wikipedia.orgwikiwand.com The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes an acid-catalyzed cyclization and dehydration to yield a 2,4-disubstituted quinoline. wikipedia.orgwikiwand.com The regioselectivity of the cyclization is influenced by both steric and electronic factors of the substituents on the aniline and the β-diketone. wikipedia.org

The Conrad-Limpach synthesis, on the other hand, involves the condensation of anilines with β-ketoesters. wikipedia.org This reaction can lead to two different isomers depending on the reaction temperature. At lower temperatures, the reaction favors the formation of a β-aminoacrylate, which upon heating undergoes cyclization to yield a 4-hydroxyquinoline (B1666331) (which exists predominantly in the 4-quinolone tautomeric form). wikipedia.org At higher temperatures, the reaction proceeds through a β-keto anilide intermediate, leading to the formation of a 2-hydroxyquinoline (B72897) (2-quinolone), a variation known as the Knorr quinoline synthesis. wikipedia.org

Table 2: Comparison of Combes and Conrad-Limpach Syntheses

| Synthesis | Aniline Reactant | Carbonyl Reactant | Key Intermediate | Product |

| Combes | Aniline | β-Diketone | Schiff base | 2,4-Disubstituted quinoline wikipedia.orgwikiwand.com |

| Conrad-Limpach | Aniline | β-Ketoester | β-Aminoacrylate / β-Keto anilide | 4-Hydroxyquinoline / 2-Hydroxyquinoline wikipedia.org |

Regioselective Synthesis Approaches for Substituted Quinolines

Achieving specific substitution patterns on the quinoline ring is a central challenge in synthetic chemistry. Regioselective synthesis often relies on the strategic use of directing groups or the inherent reactivity of the quinoline nucleus. mdpi.com Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct and regioselective functionalization of quinolines, offering an atom- and step-economical alternative to classical methods. mdpi.comnih.gov

For instance, the C8-alkylation of quinoline N-oxides has been achieved with high regioselectivity using rhodium(III) catalysis with maleimides as the alkylating agent. acs.org This method proceeds under mild conditions and demonstrates broad functional group tolerance. acs.org The proposed mechanism involves the formation of a five-membered rhodacycle intermediate through C-H activation, followed by migratory insertion of the maleimide (B117702) and subsequent protonation to yield the C8-alkylated product. acs.org

Introduction and Functionalization of Methoxy (B1213986), Methyl, and Amino Moieties

The synthesis of 8-Methoxy-5-methylquinolin-3-amine requires the specific introduction of the methoxy, methyl, and amino groups onto the quinoline scaffold. This can be achieved either by starting with appropriately substituted precursors or by functionalizing the pre-formed quinoline ring.

Etherification and Alkylation Protocols for Methoxy and Methyl Group Installation

The introduction of a methoxy group onto a quinoline ring is typically achieved through the etherification of a corresponding hydroxyquinoline. For example, 8-methoxyquinoline (B1362559) can be synthesized from 8-hydroxyquinoline (B1678124) by reaction with a methylating agent like methyl iodide in the presence of a base such as potassium carbonate. nnpub.orgresearchgate.net

The installation of a methyl group can be accomplished through various alkylation strategies. Transition metal-catalyzed C-H alkylation has proven to be a versatile method. mdpi.comnih.gov For example, rhodium(I) catalysts have been used for the ortho-alkylation of quinolines with olefins, requiring substitution ortho to the ring nitrogen for efficient reaction. nih.gov This method has been shown to be compatible with various functional groups, including ethers and esters. nih.gov

Reduction Methodologies for Amino Group Generation

A common and effective strategy for introducing an amino group onto an aromatic ring, such as the quinoline system, is through the reduction of a corresponding nitro derivative. This two-step approach involves the initial nitration of the quinoline core, followed by the reduction of the nitro group to the desired amine.

The regioselectivity of the nitration step is crucial and is influenced by the existing substituents on the quinoline ring. For the synthesis of a 3-aminoquinoline (B160951), a 3-nitroquinoline (B96883) precursor is required. The nitration of quinoline itself typically yields a mixture of 5-nitro and 8-nitro isomers. wikipedia.org Therefore, direct nitration of 8-methoxy-5-methylquinoline (B41320) might not be the most efficient route to the 3-nitro derivative. Alternative strategies might be necessary to achieve the desired regiochemistry.

Once the 3-nitroquinoline intermediate is obtained, a variety of reducing agents can be employed for its conversion to the 3-aminoquinoline. Classical methods often utilize metals in acidic media, such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl). wikipedia.org For instance, the reduction of 8-nitroquinoline (B147351) to 8-aminoquinoline (B160924) has been successfully achieved using tin powder and hydrochloric acid. wikipedia.org

Modern and milder reduction methods are also available, offering improved functional group tolerance. Catalytic hydrogenation using palladium on carbon (Pd/C) with a hydrogen source like hydrogen gas or ammonium (B1175870) formate (B1220265) is a widely used and efficient method. Another common reagent is tin(II) chloride (SnCl2), which offers a chemoselective reduction of the nitro group in the presence of other reducible functionalities.

Table 1: Common Reagents for the Reduction of Nitroquinolines

| Reducing Agent | Typical Conditions |

| Sn, HCl | Acidic medium, often heated |

| Fe, HCl/Acetic Acid | Acidic medium, often heated |

| Pd/C, H₂ | Pressurized hydrogen gas, various solvents |

| Pd/C, HCOOHNH₄ | Transfer hydrogenation, typically in methanol |

| SnCl₂ | Acidic or neutral conditions, various solvents |

Amide Bond Formation and Amino Acid Conjugation Strategies for Quinoline Derivatives

The amino group of this compound serves as a versatile handle for further derivatization, most notably through the formation of amide bonds. This allows for the conjugation of various carboxylic acids, including biologically relevant molecules like amino acids, to the quinoline scaffold. nih.gov

The formation of an amide bond typically requires the activation of the carboxylic acid component. A plethora of coupling reagents have been developed for this purpose, facilitating the reaction between the carboxylic acid and the amine under mild conditions.

Common Coupling Reagents for Amide Bond Formation:

Carbodiimides: Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine.

Phosphonium Salts: Reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) are effective for coupling, especially for sterically hindered substrates.

Uronium/Aminium Salts: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient coupling reagents that minimize side reactions and racemization when coupling amino acids.

The conjugation of amino acids to a quinoline core can enhance the pharmacological properties of the parent molecule, potentially improving its bioavailability and target specificity. nih.govnih.govresearchgate.net The synthesis of such conjugates involves the reaction of the 3-aminoquinoline with a suitably protected amino acid, where the amino group of the amino acid is temporarily blocked (e.g., with a Boc or Cbz group) to prevent self-coupling. After the amide bond is formed, the protecting group can be removed to yield the final amino acid-quinoline conjugate.

Protecting Group Chemistry and Functional Group Compatibility in Multi-step Synthesis

In a multi-step synthesis of a complex molecule like this compound, the use of protecting groups is often indispensable. Protecting groups are temporary modifications of functional groups that prevent them from reacting under certain conditions, allowing for selective transformations on other parts of the molecule.

For the synthesis of the target compound, the amino group is a key functionality that might require protection during certain synthetic steps. Common protecting groups for amines include:

Carbamates: t-Butoxycarbonyl (Boc) and Carboxybenzyl (Cbz) are widely used. The Boc group is stable under basic and nucleophilic conditions but is readily cleaved with acid. The Cbz group is stable to a wider range of conditions and is typically removed by catalytic hydrogenation.

Amides: Acetyl (Ac) or trifluoroacetyl (TFA) groups can also be used to protect amines, although their removal might require harsher conditions.

Functional group compatibility is a critical consideration in any multi-step synthesis. The reactivity of the methoxy group at the 8-position and the methyl group at the 5-position must be taken into account when planning synthetic transformations. For example, the methoxy group is generally stable but can be cleaved under harsh acidic conditions. The methyl group is relatively inert but can be a site for radical reactions under specific conditions. Careful planning of the synthetic sequence and choice of reagents are essential to avoid unintended side reactions and ensure the successful synthesis of the target molecule.

Advanced Synthetic Techniques for Quinoline Derivatization

Beyond the classical methods for quinoline synthesis and functionalization, several modern techniques offer powerful tools for the derivatization of the quinoline scaffold.

Palladium-Catalyzed C-H Activation and Coupling Reactions

Palladium-catalyzed C-H activation has emerged as a powerful strategy for the direct functionalization of C-H bonds, offering a more atom- and step-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. rsc.orgrsc.org For quinoline derivatives, this methodology allows for the introduction of various substituents at specific positions of the ring system.

The regioselectivity of C-H activation is often controlled by the presence of a directing group. The nitrogen atom of the quinoline ring itself can direct ortho-C-H functionalization at the C8 position. For instance, palladium-catalyzed C-H arylation of quinoline N-oxides has been shown to proceed with high selectivity at the C8 position. nih.gov

Reductive Amination Protocols for Amine Functionalization

Reductive amination is a versatile and widely used method for the formation of C-N bonds and the synthesis of amines. acs.orgorganic-chemistry.org This reaction involves the condensation of a carbonyl compound (aldehyde or ketone) with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

In the context of quinoline chemistry, reductive amination can be used to functionalize an existing amino group on the quinoline ring. For example, the primary amino group of this compound could be reacted with various aldehydes or ketones to introduce a wide range of substituents.

Common reducing agents for reductive amination include:

Sodium borohydride (B1222165) (NaBH₄)

Sodium cyanoborohydride (NaBH₃CN)

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)

Catalytic hydrogenation (e.g., H₂/Pd-C)

The choice of reducing agent depends on the pH of the reaction and the nature of the substrates. Sodium triacetoxyborohydride is particularly useful as it is a mild and selective reducing agent that can be used in a one-pot procedure. Reductive amination provides a powerful tool for the late-stage functionalization of the 3-aminoquinoline core, allowing for the rapid generation of a library of derivatives for further studies. nih.gov

Multicomponent Reactions in Quinoline Scaffold Assembly

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single synthetic operation. researchgate.netrsc.orgnih.gov MCRs are highly convergent and atom-economical, making them attractive for the efficient synthesis of diverse molecular scaffolds, including quinolines.

Several named MCRs are known for the synthesis of quinolines, such as:

Doebner-von Miller Reaction: This reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound. wikipedia.orgnih.govnih.gov

Combes Quinoline Synthesis: This method utilizes the reaction of an aniline with a β-diketone. wikipedia.org

Friedländer Synthesis: This is the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. wikipedia.orgjk-sci.comorganicreactions.orgnih.govnih.gov

For the synthesis of this compound, a three-component reaction could potentially be devised. For example, a reaction involving 2-methoxy-5-methylaniline, an appropriate aldehyde, and a nitrogen-containing component that would ultimately form the 3-amino group could be a plausible, albeit challenging, approach. The development of new MCRs for the synthesis of highly substituted quinolines remains an active area of research.

Chromatographic and Spectroscopic Characterization in Synthetic Validation

The rigorous identification and confirmation of the structure of newly synthesized compounds like this compound and its analogs are paramount. This is systematically achieved through a combination of chromatographic and spectroscopic techniques. These methods not only verify the identity of the target molecule but also assess its purity, a critical factor for any subsequent application.

Chromatographic Techniques

Chromatography is an essential tool for monitoring the progress of a reaction and for the purification of the final product.

Thin-Layer Chromatography (TLC): TLC is a rapid and effective method used to qualitatively monitor the progress of a synthesis. For instance, in the synthesis of quinoline derivatives, a spot corresponding to the starting material will gradually diminish and be replaced by a new spot for the product. The retention factor (Rƒ) value, which is the ratio of the distance traveled by the solute to the distance traveled by the solvent front, is characteristic of a compound in a specific solvent system. For example, in the synthesis of 5-amino-8-methoxyquinoline, a related compound, an Rƒ of 0.86 was observed using a mobile phase of benzene (B151609) and chloroform (B151607) (3:1 ratio). nnpub.org

Column Chromatography: This technique is employed for the purification of the synthesized quinoline derivatives on a larger scale. The choice of the stationary phase (commonly silica (B1680970) gel) and the mobile phase (a solvent or a mixture of solvents) is crucial for achieving good separation. acs.org For instance, purification of 4-chloro-8-methoxy-5-methylquinoline-3-carbonitrile, a related quinoline, is achieved using column chromatography on silica gel with a hexane/ethyl acetate (B1210297) solvent system.

High-Performance Liquid Chromatography (HPLC): HPLC is a more advanced chromatographic technique that provides high-resolution separation and is used to determine the purity of the final compound with high accuracy. Purity levels exceeding 95% are often confirmed by HPLC analysis.

Spectroscopic Methods

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of particular bonds. For example, the synthesis of 8-methoxyquinoline-5-amino acetic acid showed characteristic IR absorption bands for the amino group (-NH) at 3300 cm⁻¹ and the carbonyl group (C=O) at 1614 cm⁻¹. nnpub.org In the case of this compound, one would expect to see characteristic peaks for the N-H stretching of the amine group, C-H stretching of the aromatic and methyl groups, C=N and C=C stretching of the quinoline ring, and C-O stretching of the methoxy group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the precise structure of a molecule by providing information about the chemical environment of hydrogen and carbon atoms, respectively. For a related compound, 6-iodo-4-(3-methoxyphenylamino)-8-methylquinoline-3-carboxamide, the ¹H NMR spectrum in DMSO-d₆ showed a singlet at 8.78 ppm corresponding to the proton at the 2-position of the quinoline ring, a singlet at 7.74 ppm for the proton at the 5-position, and a singlet at 3.72 ppm for the methoxy group protons. For this compound, specific chemical shifts and coupling patterns would be expected for the protons of the quinoline core, the methyl group, the methoxy group, and the amine group.

Mass Spectrometry (MS): Mass spectrometry determines the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions. This technique provides a definitive confirmation of the molecular formula. For example, the LCMS of 6-iodo-4-(3-methoxyphenylamino)-8-methylquinoline-3-carboxamide showed a peak at m/z 434.97, corresponding to the protonated molecule [M+H]⁺. Similarly, for this compound, a molecular ion peak corresponding to its molecular weight would be a key piece of evidence for its successful synthesis.

The combination of these chromatographic and spectroscopic techniques provides a comprehensive characterization of synthetic products like this compound, ensuring the structural integrity and purity of the compound.

Data Tables

Table 1: Representative Chromatographic Data for Quinoline Derivatives

| Compound | Technique | Mobile Phase | Rƒ Value / Purity | Source |

|---|---|---|---|---|

| 5-Amino-8-methoxyquinoline | TLC | Benzene:Chloroform (3:1) | 0.86 | nnpub.org |

Table 2: Representative Spectroscopic Data for Related Quinoline Derivatives

| Compound | Technique | Key Spectral Data | Source |

|---|---|---|---|

| 8-Methoxyquinoline-5-amino acetic acid | IR | 3300 cm⁻¹ (-NH), 1614 cm⁻¹ (C=O) | nnpub.org |

| 6-Iodo-4-(3-methoxyphenylamino)-8-methylquinoline-3-carboxamide | ¹H NMR (DMSO-d₆) | δ 8.78 (s, 1H, H-2), 7.74 (s, 1H, H-5), 3.72 (s, 3H, OCH₃) | |

| 6-Iodo-4-(3-methoxyphenylamino)-8-methylquinoline-3-carboxamide | LCMS | m/z 434.97 [M+H]⁺ |

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 5-Amino-8-methoxyquinoline |

| 8-Methoxyquinoline-5-amino acetic acid |

| 4-Chloro-8-methoxy-5-methylquinoline-3-carbonitrile |

| 6-Iodo-4-(3-methoxyphenylamino)-8-methylquinoline-3-carboxamide |

Structure Activity Relationship Sar Studies of 8 Methoxy 5 Methylquinolin 3 Amine Derivatives

Influence of Methoxy (B1213986) Substituents on Biological Activity and Physicochemical Properties

The methoxy group (-OCH₃) at the 8-position of the quinoline (B57606) ring plays a significant role in modulating the biological activity and physicochemical properties of 8-Methoxy-5-methylquinolin-3-amine derivatives. The presence and position of methoxy substituents can influence a compound's lipophilicity, electronic environment, and metabolic stability, all of which are critical determinants of its pharmacological profile.

The electron-donating nature of the methoxy group can enhance the electron density of the quinoline ring system, which may impact its interaction with biological targets. nih.gov For instance, in some quinoline-based compounds, the presence of an electron-donating group like methoxy has been associated with increased biological activity. nih.gov The position of the methoxy group is also critical. An 8-methoxy group, as seen in the parent compound, can influence the basicity of the quinoline nitrogen and participate in hydrogen bonding, which could be crucial for receptor binding. mdpi.com

The metabolic stability of quinoline derivatives can also be affected by methoxy groups. They can be sites of metabolic O-demethylation by cytochrome P450 enzymes, which can lead to the formation of active or inactive metabolites. Understanding these metabolic pathways is essential for designing compounds with improved pharmacokinetic profiles. acs.org

| Compound Series | Methoxy Position | Observed Effect on Biological Activity | Reference |

| Quinoline-imidazole hybrids | 2-position | Enhanced antimalarial activity | nih.gov |

| 8-Aminoquinoline (B160924) derivatives | 6-position | Central pharmacophore for antimalarials like primaquine | mdpi.com |

| Camptothecin (B557342) analogues | 10 and 11 positions | Inactivity | wikipedia.org |

Steric and Electronic Effects of Methyl Group at Position 5 on Receptor Interactions and Metabolic Stability

The methyl group at the 5-position of the this compound scaffold introduces specific steric and electronic effects that can significantly influence its interactions with biological receptors and its metabolic fate.

From a steric perspective, the methyl group adds bulk to the molecule. This can either be beneficial, by promoting a more favorable binding conformation and increasing selectivity for a target receptor, or detrimental, by causing steric hindrance that prevents optimal binding. rsc.org The precise impact of the methyl group's size and position depends on the topology of the receptor's binding pocket. nih.gov Studies on other quinoline derivatives have shown that substitution at the C-5 position can lead to more potent activity against cancer cells compared to substitution at the C-6 position, suggesting a specific role for substituents at this location. biointerfaceresearch.com

Electronically, the methyl group is a weak electron-donating group. This can subtly alter the electron distribution within the quinoline ring system, potentially influencing non-covalent interactions such as π-π stacking or cation-π interactions with the target protein. rsc.org These interactions are often crucial for the stabilization of the ligand-receptor complex.

Regarding metabolic stability, the methyl group can influence how the molecule is processed in the body. The presence of a methyl group can sometimes block a potential site of metabolism, leading to a longer half-life and increased bioavailability. For instance, methylation can prevent hydroxylation at that position. However, the methyl group itself can also be a site of metabolism, undergoing oxidation to a hydroxymethyl or carboxylic acid group, which could alter the compound's activity and clearance. acs.org

| Property | Effect of Methyl Group | General Outcome | Reference |

| Steric Effects | Adds bulk to the molecule | Can either enhance or hinder receptor binding depending on the binding site topology. | rsc.org |

| Electronic Effects | Weak electron-donating group | Can influence non-covalent interactions like π-π stacking. | rsc.org |

| Metabolic Stability | Can block or be a site for metabolism | May increase half-life or lead to the formation of metabolites with altered activity. | acs.org |

Role of the 3-Amino Group in Ligand-Target Binding and Pharmacological Response

The 3-amino group (-NH₂) on the quinoline ring of this compound is a critical functional group that often plays a pivotal role in ligand-target interactions and the subsequent pharmacological response. Its ability to act as a hydrogen bond donor is a key feature in forming stable complexes with biological macromolecules.

In many receptor-ligand interactions, the amino group can form hydrogen bonds with specific amino acid residues, such as aspartate, glutamate, or serine, within the binding site. nih.gov This interaction can be crucial for the affinity and specificity of the compound. The basicity of the amino group also allows it to exist in a protonated form (-NH₃⁺) at physiological pH, enabling it to form strong ionic interactions or salt bridges with negatively charged residues in the target protein. mdpi.com

The position of the amino group at the C-3 position is significant. In some quinoline derivatives, the amino group at different positions can lead to vastly different biological activities. For example, in the context of certain kinase inhibitors, a primary amine can be critical for binding to the hinge region of the kinase. acs.org The replacement of this amine with a nonpolar group can lead to a significant loss of potency or a shift in selectivity. acs.org

Furthermore, the 3-amino group can serve as a key anchoring point for the molecule within the binding pocket, orienting the rest of the scaffold for optimal interactions with other parts of the receptor. acs.org Modifications to this amino group, such as acylation or substitution, are common strategies in medicinal chemistry to modulate the compound's properties. nnpub.org

Impact of Peripheral Modifications and Side Chain Elongation on Efficacy and Selectivity

Peripheral modifications and the elongation of side chains attached to the core structure of this compound are well-established strategies to enhance efficacy and selectivity. These modifications can influence various aspects of the drug's behavior, from its ability to reach its target to how it interacts with it.

Altering the substituents on the quinoline ring or on the amino group can significantly impact the compound's biological activity. For example, the introduction of different functional groups can affect lipophilicity, which is crucial for membrane permeability and brain uptake in the case of central nervous system targets. mdpi.com Increasing the length of a carbon chain in a side chain can lead to increased lipophilicity and, consequently, greater potency and stability in human plasma. wikipedia.org

Side chain modifications can also be used to explore additional binding pockets on the target protein, leading to increased affinity and selectivity. By extending a side chain, it may be possible to form new interactions with amino acid residues that were previously out of reach. nnpub.org This can be particularly important for achieving selectivity between closely related protein targets. For instance, in a series of 8-aminoquinoline-1,2,3-triazole hybrids, the nature of the side chain attached to the triazole ring was found to significantly influence their antimicrobial activity. researchgate.net

Furthermore, the introduction of specific chemical moieties through peripheral modifications can be used to modulate the compound's pharmacokinetic properties. For example, adding polar groups can increase water solubility, while incorporating metabolically stable groups can enhance the drug's half-life. acs.org

| Modification Strategy | Potential Outcome | Example | Reference |

| Introduction of lipophilic groups | Increased potency and stability | Lengthening of carbon chain in camptothecin analogues | wikipedia.org |

| Side chain elongation | Exploration of additional binding pockets | 8-aminoquinoline-1,2,3-triazole hybrids with varied side chains | researchgate.net |

| Addition of polar groups | Increased water solubility | --- | acs.org |

| Incorporation of metabolically stable groups | Enhanced drug half-life | --- | acs.org |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For derivatives of this compound, QSAR can be a powerful tool for predictive analytics, guiding the design and optimization of new analogues with improved therapeutic potential.

QSAR models are built by analyzing a dataset of compounds for which both the chemical structure and biological activity are known. mdpi.com Various molecular descriptors, which are numerical representations of the physicochemical properties of the molecules, are calculated. These descriptors can be related to steric, electronic, hydrophobic, and topological features. trdizin.gov.tr

Once the descriptors are calculated, statistical methods such as multiple linear regression, partial least squares, or more advanced machine learning algorithms are used to develop a mathematical equation that correlates the descriptors with the observed biological activity. nih.govtandfonline.com A statistically significant QSAR model can then be used to predict the activity of new, unsynthesized compounds. nih.gov

For quinoline derivatives, QSAR studies have been successfully employed to predict their activity in various therapeutic areas, including as anticancer and antimalarial agents. nih.govmdpi.comtandfonline.com These models can provide valuable insights into the key structural features that are important for activity. For example, a QSAR model might reveal that a particular combination of electronic and steric properties at specific positions on the quinoline ring is crucial for high potency. This information can then be used to prioritize the synthesis of new derivatives that are predicted to have high activity, thereby saving time and resources in the drug discovery process.

No Biological Activity Data Currently Available for this compound

A thorough review of available scientific literature and chemical databases reveals a current lack of specific data regarding the biological and pharmacological activities of the chemical compound This compound .

Despite the broad interest in quinoline derivatives for their diverse therapeutic potential, including antimicrobial, anticancer, and enzyme-inhibiting properties, specific research detailing the efficacy and mechanisms of this compound is not presently available in the public domain.

Searches for this specific molecule did not yield any studies on its:

Antimicrobial Efficacy: No data was found on its activity against Gram-positive or Gram-negative bacteria, nor any information regarding its potential antifungal or antiparasitic (e.g., antimalarial, antileishmanial) properties.

Anticancer and Antiproliferative Potential: There are no published studies investigating the effects of this compound on any cancer cell lines.

Enzyme Inhibition and Modulation: Specific inhibitory activity against enzymes such as human carbonic anhydrase (hCA) has not been reported.

While research exists for structurally related compounds, such as other quinoline derivatives with different substitution patterns (e.g., 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline or 8-methoxy-4-methyl-quinoline derivatives), this information is not directly applicable to this compound due to the strict structure-activity relationships that govern the biological effects of chemical compounds. Even minor structural changes can lead to significant differences in activity.

Therefore, an article detailing the biological activities of this compound as per the requested outline cannot be generated at this time due to the absence of the necessary scientific evidence. Further research would be required to determine the pharmacological profile of this specific compound.

Biological Activities and Pharmacological Potential of Quinoline Derivatives Relevant to 8 Methoxy 5 Methylquinolin 3 Amine

Enzyme Inhibition and Modulation Studies

Acetylcholinesterase (AChE) Inhibition

Quinoline (B57606) derivatives have emerged as a significant class of acetylcholinesterase (AChE) inhibitors, a key strategy in the palliative treatment of Alzheimer's disease (AD). nih.govnih.gov The inhibition of AChE increases the concentration of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft, which is beneficial for patients with AD. nih.govnih.gov

Researchers have synthesized and evaluated various quinoline derivatives for their ability to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). For instance, a series of novel quinoline-O-carbamate derivatives were designed by fusing quinoline and rivastigmine. tandfonline.com One compound from this series, 3f , demonstrated potent dual inhibition of equine AChE (eeAChE) and equine BuChE (eqBuChE) with IC₅₀ values of 1.3 µM and 0.81 µM, respectively. tandfonline.com Another study focused on 4-N-phenylaminoquinoline derivatives containing a morpholine (B109124) group, identifying compound 11g as the most potent inhibitor of AChE and BuChE with IC₅₀ values of 1.94 µM and 28.37 µM, respectively. mdpi.com

The mechanism of inhibition is often complex. Some quinoline derivatives act as dual binding site inhibitors, blocking both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme. nih.govnih.gov This dual inhibition is considered advantageous as the PAS is also involved in the aggregation of β-amyloid fibrils, a hallmark of Alzheimer's pathology. nih.govnih.gov Kinetic and molecular modeling studies have confirmed this dual binding mechanism for certain triazole-quinoline hybrids. nih.govnih.gov

| Compound | Target Enzyme | IC₅₀ (µM) | Source |

| 3f | eeAChE | 1.3 | tandfonline.com |

| 3f | eqBuChE | 0.81 | tandfonline.com |

| 11g | AChE | 1.94 | mdpi.com |

| 11g | BuChE | 28.37 | mdpi.com |

| 3h (triazole-quinoline hybrid) | hAChE | 109 | nih.gov |

| 3g (triazole-quinoline hybrid) | hAChE | 114 | nih.gov |

c-Met Kinase Inhibition

The hepatocyte growth factor receptor, or c-Met kinase, is a crucial target in cancer therapy due to its role in various human tumors. nih.govunipa.it Quinoline derivatives represent a significant chemical class of c-Met inhibitors, with several compounds having been developed and studied extensively. nih.govnih.gov Approved drugs like Cabozantinib and Foretinib feature a quinoline core and function by interacting with the kinase domain of the c-Met receptor on the cytosolic side. unipa.itnih.gov

Research has focused on designing and synthesizing novel 4,6,7-substituted quinolines as analogues of Cabozantinib. nih.gov In one study, derivatives 27 and 28 showed higher or comparable c-Met kinase inhibition activity than Cabozantinib, with IC₅₀ values of 19 nM and 64 nM, respectively (Cabozantinib IC₅₀ = 40 nM). nih.gov These findings highlight the potential for developing more potent and selective c-Met inhibitors based on the quinoline scaffold. Quantitative structure-activity relationship (QSAR) models have also been developed to predict the c-Met kinase inhibition potential of 4-(2-fluorophenoxy) quinoline derivatives, revealing that factors like mass, electronegativity, and partial charges influence their activity. nih.gov

| Compound | Target | IC₅₀ (nM) | Source |

| Derivative 27 | c-Met Kinase | 19 | nih.gov |

| Cabozantinib | c-Met Kinase | 40 | nih.gov |

| Derivative 28 | c-Met Kinase | 64 | nih.gov |

Survivin Inhibition

Survivin is a protein that plays a pivotal role in cancer by inhibiting apoptosis and promoting the cell cycle, making it an attractive therapeutic target. nih.gov Its expression is often correlated with cancer cell metastasis, chemoresistance, and poor patient prognosis. nih.gov Quinoline derivatives have been investigated as inhibitors of survivin expression.

A notable example is MX-106 , a derivative of the 8-hydroxyquinoline (B1678124) scaffold, which has been shown to selectively suppress the expression of survivin and induce apoptosis in cancer cells. nih.gov Structure-activity relationship (SAR) studies have indicated that the 8-hydroxyquinoline moiety is crucial for its antiproliferative activities. nih.gov The development of survivin inhibitors is particularly relevant for cancers like ovarian cancer, where survivin is highly expressed. nih.gov While YM155 is a well-known survivin inhibitor that has entered clinical trials, its exact mechanism is still debated, and it has limitations due to toxicity and susceptibility to drug efflux pumps like P-glycoprotein. nih.gov The development of new quinoline-based survivin inhibitors like MX-106 offers a promising avenue to overcome these challenges. nih.gov

P-glycoprotein (P-gp) Inhibition and Multidrug Resistance Reversal

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, often caused by the overexpression of efflux pumps like P-glycoprotein (P-gp). nih.govmdpi.com P-gp, a member of the ATP-binding cassette (ABC) superfamily, actively transports a wide range of chemotherapy drugs out of cancer cells, reducing their efficacy. mdpi.com Quinoline derivatives have been identified as potent P-gp inhibitors capable of reversing MDR. nih.govnih.gov

A series of novel quinoline derivatives of NSC23925 were designed to inhibit P-gp. Among them, YS-7a demonstrated a stronger inhibitory effect on P-gp than the positive control, verapamil. nih.gov YS-7a was found to suppress the transport function of P-gp without altering its expression levels and stimulated the ATPase activity of P-gp in a dose-dependent manner. nih.gov In another study, the novel quinoline compound 160a was shown to have a high potential to reverse MDR by inhibiting P-gp-mediated drug efflux. mdpi.comnih.gov Treatment with compound 160a increased the intracellular accumulation of doxorubicin (B1662922) in MDR cancer cells. nih.gov Machine learning approaches have also been employed to develop quantitative structure-activity relationship (QSAR) models to predict the P-gp inhibitory activity of quinoline derivatives, further aiding in the design of more effective MDR reversal agents. bookpi.org

| Compound | Activity | Observation | Source |

| YS-7a | P-gp Inhibition | Showed stronger inhibitory effect than verapamil. | nih.gov |

| 160a | MDR Reversal | Increased intracellular doxorubicin accumulation. | nih.gov |

| Structure 17 | P-gp Binding | Highest binding energy (-9.22 kcal/mol) in a molecular docking study. | bookpi.org |

Receptor Antagonism Studies (e.g., Corticotropin-Releasing Factor 1 Receptor)

Corticotropin-releasing factor (CRF), a key neuropeptide hormone, and its receptor, CRF1, are central to the body's response to stress. mdpi.comnih.gov Over-activation of the CRF system is implicated in stress-related disorders like anxiety and depression. mdpi.comwikipedia.org Consequently, CRF1 receptor antagonists are being investigated as potential therapeutics. nih.govwikipedia.org

A series of 4-substituted 8-aryl-2-methylquinolines were designed and synthesized as highly potent antagonists for the human CRF1 receptor. nih.gov Several of these compounds displayed low nanomolar binding affinity, demonstrating the potential of the quinoline scaffold in this area. nih.gov The development of non-peptide small molecules that can block the CRF1 receptor is a major focus of research. mdpi.com These antagonists work by preventing CRF from binding to its receptor, thereby blocking the downstream signaling cascade that leads to the physiological and behavioral responses to stress. wikipedia.org The research into quinoline-based CRF1 antagonists is part of a broader effort to develop new treatments for stress-related neuropsychiatric disorders and other conditions like congenital adrenal hyperplasia. mdpi.comnih.gov

Other Biological Applications (e.g., Herbicidal Activity)

Beyond pharmaceutical applications, quinoline derivatives have demonstrated significant potential in agriculture as herbicides. sciforum.netacs.org The quinoline scaffold is found in naturally occurring alkaloids with a wide range of bioactivities, including herbicidal effects. nih.gov

Research has shown that various substituted quinolines possess herbicidal activity. google.com A study on 5-hydroxy-2-methylquinoline-6-carboxamides evaluated their ability to inhibit the oxygen evolution rate (OER) in spinach chloroplasts, a key process in photosynthesis. sciforum.net Several compounds showed interesting IC₅₀ values, with compound 6 being particularly active (IC₅₀ = 7.2 µmol/L), comparable to the standard herbicide DCMU. sciforum.net These compounds were also tested for their ability to reduce chlorophyll (B73375) content in Chlorella vulgaris, with compound 8 being the most active (IC₅₀ = 5.5 µmol/L). sciforum.net This research highlights the utility of the quinoline core structure in the discovery of new pesticides and herbicides. acs.org

| Compound | Assay | IC₅₀ (µmol/L) | Source |

| Compound 6 | OER Inhibition (Spinach Chloroplasts) | 7.2 | sciforum.net |

| Compound 5 | OER Inhibition (Spinach Chloroplasts) | 16.0 | sciforum.net |

| Compound 8 | Chlorophyll Reduction (Chlorella vulgaris) | 5.5 | sciforum.net |

| Compound 2 | Chlorophyll Reduction (Chlorella vulgaris) | 23.8 | sciforum.net |

Mechanism of Action Moa Elucidation and Molecular Target Identification of Quinoline Based Compounds

Methodologies for Molecular Target Identification and Validation

Identifying the specific molecular target of a compound is a critical step in drug development. nih.gov A combination of chemical and genetic approaches is often employed to validate targets, providing evidence for both the "druggability" of the target and its essential function. nih.gov

Affinity-based chemical proteomics is a powerful strategy for identifying the molecular targets of small molecules. This method typically involves immobilizing the compound of interest (or an analog) onto a solid support, such as a resin, to create an affinity probe. This probe is then incubated with a cell lysate. Proteins that bind to the compound are "pulled down" and subsequently identified using techniques like mass spectrometry. This unbiased approach allows for the discovery of both expected and novel protein targets within the complex cellular environment. For quinoline-based compounds, this could reveal interactions with various kinases, metabolic enzymes, or other proteins involved in disease pathways.

Genetic methods are considered a definitive approach for validating a potential drug target. nih.gov These techniques modulate the expression or function of a specific gene to observe the resulting phenotype, which can then be compared to the effect of a chemical inhibitor. nih.gov

Gene Knockout: This method involves the targeted disruption or replacement of a gene to eliminate its function completely. nih.gov If a compound's effect is nullified in a knockout cell line, it provides strong evidence that the knocked-out gene's product is the direct target.

RNA Interference (RNAi) and CRISPRi: Techniques like RNA interference (RNAi) or CRISPR interference (CRISPRi) can be used to "knock down" the expression of a target gene, reducing the amount of protein produced. broadinstitute.org Comparing the cellular response to a compound with the response to the genetic knockdown of a specific target can help confirm the mechanism of action. broadinstitute.org For instance, if a quinoline (B57606) derivative is hypothesized to inhibit a particular enzyme, a similarity between the transcriptional profiles of cells treated with the compound and cells where the enzyme's gene has been knocked down would support this hypothesis. broadinstitute.org

These genetic approaches are crucial for validating that a compound's observed cellular effect is indeed due to its interaction with the intended target. nih.govnih.gov

Biochemical assays are fundamental for quantifying the direct interaction between a compound and its purified target protein. These in vitro assays measure binding affinity (e.g., Kd, Ki) or enzymatic inhibition (e.g., IC50). For quinoline derivatives, which are often investigated as enzyme inhibitors, these assays are critical. nih.gov For example, research on related quinoline compounds has utilized such assays to determine their potential to interact with and inhibit kinases involved in cancer pathways. These studies are essential for optimizing the pharmacological properties and understanding the structure-activity relationship (SAR) of new compounds. nih.gov

Analysis of Cellular and Subcellular Pathway Modulation

Once a target is identified, it is crucial to understand how its modulation by a compound affects broader cellular pathways. Studies on quinoline derivatives structurally related to 8-Methoxy-5-methylquinolin-3-amine have shown significant effects on key signaling cascades, particularly in cancer cells.

For example, the compound 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline (a derivative of neocryptolepine) demonstrated potent cytotoxicity against colorectal cancer cells by modulating the PI3K/AKT/mTOR signaling pathway. nih.gov This pathway is frequently over-activated in cancers and controls critical cellular processes like proliferation, survival, and apoptosis. nih.govmdpi.com Similarly, 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b]quinoline was also found to exert its antitumor effect by inhibiting this same pathway. mdpi.comnih.gov

Further investigation into the effects of these compounds revealed they could:

Arrest the cell cycle at the G2/M phase. nih.govmdpi.com

Promote the production of reactive oxygen species (ROS). nih.gov

Reduce the mitochondrial membrane potential, a key event in the intrinsic apoptosis pathway. nih.govmdpi.com

Induce programmed cell death (apoptosis). nih.govmdpi.com

These findings suggest that methoxy-quinoline scaffolds can exert their anticancer effects by targeting central signaling nodes that regulate cell fate.

Investigation of Interactions with Biological Macromolecules (e.g., DNA binding, protein interactions)

The quinoline scaffold is a well-known DNA-interacting motif. nih.govmedchemexpress.com Many quinoline-based anticancer agents function by either directly binding to DNA or by inhibiting proteins that interact with DNA, such as topoisomerases. nih.govmedchemexpress.com

A study on 8-methoxypyrimido[4',5':4,5]thieno(2,3-b)quinoline-4(3H)-one (MPTQ), which shares the 8-methoxyquinoline (B1362559) core, demonstrated its activity as a DNA intercalating agent. nih.gov The research established a relationship between the compound's ability to intercalate into the DNA double helix and its observed genotoxicity, including the induction of chromosome aberrations and micronuclei formation. nih.gov The mechanism was proposed to involve the formation of protein-associated DNA strand breaks, likely mediated by topoisomerase enzymes. nih.gov This highlights a key potential mechanism for quinoline compounds, where the planar aromatic ring system facilitates insertion between DNA base pairs, disrupting DNA replication and transcription and ultimately leading to cell death.

In Vitro Mechanistic Studies Utilizing Cellular Models and Enzyme Kinetics

In vitro studies using cellular models are essential for characterizing the biological effects of a new compound. For quinoline derivatives, these studies typically involve a panel of cancer cell lines to assess antiproliferative activity.

Research on 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline showed potent and selective cytotoxicity against colorectal cancer cell lines. nih.gov The compound's efficacy was quantified by determining its half-maximal inhibitory concentration (IC50), which is a measure of its potency. nih.gov

Table 1: In Vitro Cytotoxicity of 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline (Compound 49) in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (μM) |

|---|---|---|

| HCT116 | Colorectal Cancer | 0.35 |

| Caco-2 | Colorectal Cancer | 0.54 |

| PANC-1 | Pancreatic Cancer | >10 |

| SMMC-7721 | Liver Cancer | >10 |

| AGS | Gastric Cancer | >10 |

Data sourced from a study on the synthesis and biological activity of the compound. nih.gov

Beyond cytotoxicity, these in vitro studies also employ other assays to build a mechanistic understanding. For instance, colony formation assays and cell migration assays were used to show that 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline could inhibit the long-term proliferative capacity and the migratory potential of cancer cells, respectively. nih.gov These functional assays provide crucial insights into the compound's potential to affect cancer progression and metastasis.

Computational Chemistry Applications in the Research of 8 Methoxy 5 Methylquinolin 3 Amine and Analogs

Molecular Docking for Ligand-Protein Interaction Prediction and Binding Mode Analysis

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. In the context of drug discovery for quinoline (B57606) derivatives, docking allows researchers to screen vast libraries of compounds against a specific protein target and to analyze their binding modes in detail.

This method computationally places a ligand into the binding site of a protein and scores the different binding poses based on a scoring function, which estimates the binding affinity. The results provide critical information about the interactions driving the binding, such as hydrogen bonds, hydrophobic interactions, and π-stacking. For instance, studies on quinoline analogs have utilized molecular docking to identify potential inhibitors for a variety of protein targets. tandfonline.comnih.gov In research targeting the main protease (Mpro) of SARS-CoV-2, quinoline derivatives were docked into the enzyme's allosteric site to evaluate their potential as protease inhibitors. tandfonline.comnih.gov These docking studies successfully identified compounds that formed stable hydrogen bonds with key amino acid residues like His41, His164, and Glu166, which are crucial for the enzyme's function. nih.gov

Similarly, in the search for new anticancer agents, docking simulations have been performed on quinoline derivatives against targets like Estrogen Receptor alpha (Erα). nih.gov The results from these studies not only predict the binding energy but also reveal the specific atomic interactions, such as hydrogen bonds with residues like Pro324, that contribute to the ligand's affinity. nih.gov This detailed understanding of the binding mode is essential for structure-based drug design, where the chemical structure of a ligand is modified to improve its interaction with the target protein.

| Ligand Class | Protein Target | Key Interactions/Findings | Reference |

| Quinoline Derivatives | SARS-CoV-2 Mpro | Formation of stable hydrogen bonds with His41, His164, Glu166, and π-interactions with His41. | nih.gov |

| Quinoline-pyridopyrimidine Hybrids | Estrogen Receptor alpha (Erα) | High binding affinity predicted, with one compound forming a hydrogen bond with Pro324. | nih.gov |

| Quinoline-3-carboxamides | ATM, ATR, PI3Kγ, DNA-PKcs, mTOR Kinases | Docking studies were used to investigate selectivity, with one inhibitor showing high selectivity for ATM kinase. | mdpi.com |

| Quinoline Derivatives | Lactate Dehydrogenase | Assessed the potential to bind with the dehydrogenase inhibitor as a potential anti-malarial drug target. | arabjchem.org |

Quantum Chemical Calculations for Electronic Structure and Reactivity Analyses

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. arabjchem.org These methods provide deep insights into the electron distribution and reactivity of compounds like 8-Methoxy-5-methylquinolin-3-amine. By calculating properties such as frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—researchers can understand a molecule's ability to donate or accept electrons.

The energy gap between HOMO and LUMO is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more reactive. Furthermore, Molecular Electrostatic Potential (MEP) maps are generated to visualize the charge distribution across the molecule. arabjchem.org These maps show regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is vital for predicting how a molecule will interact with a biological target. For quinoline derivatives, DFT studies have been employed to calculate these quantum-molecular descriptors to compare the reactivity of new analogs with the parent quinoline structure. arabjchem.org Natural Bond Orbital (NBO) analysis is another technique used to investigate hyper-conjugative interactions and charge delocalization within the molecule, providing further detail on its electronic structure. arabjchem.org

| Computational Method | Property Analyzed | Insights Gained | Reference |

| Density Functional Theory (DFT) | Frontier Molecular Orbitals (HOMO-LUMO) | Determines electronic absorption, chemical reactivity, and kinetic stability. | arabjchem.org |

| DFT | Molecular Electrostatic Potential (MEP) | Visualizes charge distribution, identifying electrophilic and nucleophilic sites for interaction. | arabjchem.org |

| DFT | Average Local Ionization Energy (ALIE) | Helps in understanding the sites most susceptible to electrophilic attack. | arabjchem.org |

| Natural Bond Orbital (NBO) Analysis | Hyper-conjugative properties | Investigates charge transfer and intramolecular interactions. | arabjchem.org |

| DFT | Bond Dissociation Energies (BDE) | Assesses the stability of chemical bonds and sensitivity towards autoxidation. | arabjchem.org |

Molecular Dynamics Simulations for Conformational Flexibility and Binding Dynamics

While molecular docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view. tandfonline.commdpi.com MD simulations track the movements and interactions of atoms over time, typically nanoseconds or longer, providing insights into the conformational flexibility of the ligand and protein, as well as the stability of their complex. mdpi.commdpi.com

For quinoline derivatives, MD simulations are often performed on the best-docked poses to validate the docking results and assess the dynamic stability of the ligand-protein interaction. mdpi.com Key parameters analyzed during MD simulations include the Root Mean Square Deviation (RMSD), which measures the average deviation of the protein and ligand backbone atoms from their initial positions, and the Root Mean Square Fluctuation (RMSF), which indicates the flexibility of individual residues. mdpi.com A stable RMSD over the simulation time suggests that the complex has reached equilibrium and the ligand is stably bound. Other analyses, such as monitoring hydrogen bond occupancy and calculating the Solvent Accessible Surface Area (SASA), provide further information on the compactness and stability of the complex. nih.gov These simulations have been crucial in studies of quinoline-based inhibitors, confirming that the ligand remains securely within the binding pocket and maintaining key interactions throughout the simulation period. tandfonline.comnih.govmdpi.com

| Simulation Parameter | Information Provided | Application in Quinoline Research | Reference |

| Root Mean Square Deviation (RMSD) | Stability of the protein-ligand complex over time. | Used to confirm the stability of quinoline derivatives in the active sites of kinases and proteases. | mdpi.com |

| Root Mean Square Fluctuation (RMSF) | Flexibility of individual amino acid residues. | Identifies which parts of the protein are most affected by ligand binding. | mdpi.com |

| Solvent Accessible Surface Area (SASA) | Measures the exposure of the complex to the solvent, indicating compactness. | Analysis revealed comparable compactness for a quinoline-protease complex and a reference drug complex. | nih.gov |

| Hydrogen Bond Analysis | Persistence of hydrogen bonds during the simulation. | Confirms that key H-bond interactions predicted by docking are maintained over time. | nih.gov |

| Radial Distribution Functions (RDF) | Stability and interactions of quinoline derivatives in water. | Calculated to show that modifications to the quinoline ring improved interactions with water. | arabjchem.org |

Virtual Screening and De Novo Design Strategies for Novel Quinoline Ligands

Virtual screening is a computational technique used to search large databases of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov This approach significantly narrows down the number of candidates for experimental testing. For quinoline-based drug discovery, structure-based virtual screening has been used, where a library of quinoline derivatives is docked against a protein target to find potential hits. nih.gov This has been applied in the search for antiviral agents, where a library of over one hundred quinoline drugs was screened against various SARS-CoV-2 targets. nih.gov

De novo design, on the other hand, involves creating novel molecular structures from scratch. youtube.com This strategy is particularly useful when existing compound libraries lack diversity or when a novel scaffold is desired. In the context of quinoline research, de novo design strategies have been guided by 3D-Quantitative Structure-Activity Relationship (3D-QSAR) models. mdpi.comnih.gov After analyzing the structural features that enhance the biological activity of a set of known quinoline derivatives, new compounds can be designed with improved potency and drug-like properties. mdpi.comnih.gov This approach has led to the successful design of novel quinoline-based anticancer agents with predicted biological activity superior to the initial template molecules. mdpi.com

Application of Machine Learning and Chemoinformatics in Quinoline Drug Discovery

Chemoinformatics and machine learning (ML) are transforming drug discovery by enabling the analysis of vast and complex chemical and biological data. nih.govresearchgate.net Chemoinformatics focuses on the storage, retrieval, and analysis of chemical information, while ML algorithms can learn from this data to make predictions. researchgate.netmdpi.com

In quinoline research, ML models, such as artificial neural networks (ANN), have been developed to predict the regioselectivity of C-H functionalization reactions. doaj.org This allows chemists to rapidly predict the most likely site of a chemical reaction on the quinoline scaffold, facilitating more efficient synthesis planning. doaj.org Another major application is in the development of Quantitative Structure-Activity Relationship (QSAR) models. mdpi.comnih.gov ML-based QSAR models correlate the structural or physicochemical properties of quinoline derivatives with their biological activities. mdpi.com These predictive models are powerful tools for virtual screening and for prioritizing which newly designed compounds should be synthesized and tested, thereby accelerating the entire drug discovery pipeline. nih.govnih.gov

Future Research Directions and Translational Perspectives for 8 Methoxy 5 Methylquinolin 3 Amine

Rational Design and Synthesis of Next-Generation Quinoline (B57606) Derivatives with Enhanced Potency and Selectivity

The rational design of novel quinoline derivatives is a key strategy to improve their therapeutic index by enhancing potency against specific targets while minimizing off-target effects. nih.gov This approach involves the strategic modification of the lead compound, 8-methoxy-5-methylquinolin-3-amine, to optimize its interaction with biological targets.

Systematic structural modifications can be explored to enhance the potency and selectivity of this compound derivatives. Key strategies include:

Substitution at the 3-amino group: The amine functionality serves as a crucial handle for introducing a variety of substituents to probe the binding pocket of target proteins. Acylation, alkylation, or arylation of this group can lead to derivatives with altered electronic and steric properties, potentially improving target engagement.

Modification of the 5-methyl group: The methyl group at the 5-position can be replaced with other alkyl or aryl groups to investigate the impact on biological activity. This position could be critical for establishing selective interactions within the active site of a target enzyme or receptor.

Alterations to the 8-methoxy group: The methoxy (B1213986) group influences the compound's lipophilicity and electronic distribution. Its replacement with other alkoxy groups or bioisosteres could fine-tune the molecule's pharmacokinetic and pharmacodynamic properties. For instance, some 8-quinolinamines with 5-alkoxy substituents have shown potent in vitro antimalarial activity. acs.org

The synthesis of these next-generation derivatives can be achieved through established and innovative synthetic routes. The Gould-Jacobs reaction is a classic method for constructing the quinoline core, which can be followed by functional group interconversions to introduce the desired substituents. researchgate.net Modern synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, offer efficient ways to create diverse libraries of quinoline derivatives for biological screening. nih.gov

Exploration of Novel Therapeutic Indications and Uncharted Biological Pathways

The quinoline nucleus is associated with a wide array of pharmacological activities, suggesting that this compound and its derivatives could have therapeutic applications beyond currently established areas. mdpi.com

Potential Therapeutic Areas:

Anticancer Activity: Quinoline derivatives have shown significant promise as anticancer agents. nih.govresearchgate.netmdpi.com For example, a derivative, 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, demonstrated notable cytotoxicity against colorectal cancer cells by modulating the PI3K/AKT/mTOR signaling pathway. nih.gov This suggests that derivatives of this compound could be investigated for their potential to inhibit cancer cell proliferation, induce apoptosis, and overcome chemoresistance. nih.govmdpi.com

Antimicrobial and Antiviral Activity: The emergence of antimicrobial resistance necessitates the development of new anti-infective agents. nih.gov Quinoline compounds have a long history of use as antimalarial drugs and have also demonstrated broad-spectrum antibacterial and antifungal activities. nih.govacs.orgresearchgate.net Furthermore, certain quinoline derivatives have been investigated for their antiviral properties, including against Zika virus and HIV. nih.gov

Neuroprotective Effects: Recent studies have highlighted the potential of quinoline derivatives as neuroprotective agents for the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's. nih.gov Their antioxidant properties and ability to inhibit enzymes such as cholinesterases and monoamine oxidases are key mechanisms underlying this potential. nih.gov

The exploration of these therapeutic areas will involve screening this compound and its analogs against a panel of relevant biological targets. Identifying the specific molecular targets and elucidating the underlying mechanisms of action will be crucial for advancing these compounds into preclinical and clinical development.

Integration of Advanced Computational and Experimental Methodologies for Accelerated Drug Discovery

The integration of computational and experimental approaches can significantly accelerate the drug discovery process for quinoline derivatives. frontiersin.orgnih.govbeilstein-journals.org

Computational Methods:

Molecular Docking: This technique can predict the binding mode and affinity of this compound derivatives to the three-dimensional structures of target proteins. beilstein-journals.org This allows for the prioritization of compounds for synthesis and biological testing.

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of quinoline derivatives with their biological activities. nih.govmdpi.com These models can then be used to predict the activity of newly designed compounds.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time, helping to understand the stability of the interaction and the role of specific residues in binding. nih.gov

Experimental Methodologies:

High-Throughput Screening (HTS): HTS allows for the rapid screening of large libraries of quinoline derivatives against a specific biological target, enabling the identification of initial hit compounds.

Structure-Based Drug Design (SBDD): Once the structure of a target protein is known, SBDD can be used to design ligands that fit precisely into the binding site, leading to more potent and selective inhibitors. beilstein-journals.org

Fragment-Based Drug Discovery (FBDD): This approach involves screening small molecular fragments to identify those that bind to the target protein. These fragments can then be grown or linked together to create more potent lead compounds.

By combining these advanced computational and experimental techniques, researchers can adopt a more rational and efficient approach to the design and development of next-generation quinoline-based therapeutics derived from this compound. This integrated strategy holds the promise of accelerating the translation of promising lead compounds from the laboratory to the clinic.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products